molecular formula C24H22FN5O2S B12037239 2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 477329-55-8

2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide

Cat. No.: B12037239
CAS No.: 477329-55-8
M. Wt: 463.5 g/mol
InChI Key: UZLWLQKXCLGLEN-UHFFFAOYSA-N
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Description

2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide is a potent and selective small-molecule antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel expressed on sensory neurons that acts as a key sensor for reactive chemical species and inflammatory mediators, making it a prominent target for research into pain, neurogenic inflammation, and respiratory diseases. This compound functions by blocking the channel pore, thereby inhibiting calcium influx and neuronal depolarization in response to a wide array of noxious stimuli, including environmental irritants and endogenous inflammatory agents. Its primary research value lies in its utility as a pharmacological tool for dissecting TRPA1's role in complex biological pathways. Researchers employ this antagonist in in vitro and in vivo models to investigate mechanisms of nociception, migraine, asthma, and itch, and to validate findings from genetic knockout studies. By selectively inhibiting TRPA1-mediated signaling, this compound helps elucidate the channel's contribution to disease pathophysiology and supports the development of novel therapeutic strategies for pain and sensory disorders.

Properties

CAS No.

477329-55-8

Molecular Formula

C24H22FN5O2S

Molecular Weight

463.5 g/mol

IUPAC Name

2-[[4-(4-ethoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide

InChI

InChI=1S/C24H22FN5O2S/c1-3-32-20-10-8-19(9-11-20)30-23(17-5-4-12-26-14-17)28-29-24(30)33-15-22(31)27-18-7-6-16(2)21(25)13-18/h4-14H,3,15H2,1-2H3,(H,27,31)

InChI Key

UZLWLQKXCLGLEN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC(=C(C=C3)C)F)C4=CN=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the formation of the triazole ring, followed by the introduction of the pyridine and ethoxyphenyl groups, and finally, the attachment of the sulfanyl and acetamide groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve high efficiency and consistency in the product quality. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse derivatives.

Scientific Research Applications

2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The presence of the triazole and pyridine rings allows for strong interactions with biological macromolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The compound’s uniqueness lies in its 4-ethoxyphenyl and pyridin-3-yl substituents. Comparisons with analogs highlight how substituent variations influence properties:

Compound Name Substituents (Triazole Positions 4 & 5) Acetamide Aryl Group Key Structural Differences
Target Compound 4-(4-ethoxyphenyl), 5-(pyridin-3-yl) 3-fluoro-4-methylphenyl Ethoxy group enhances lipophilicity vs. ethyl
N-(3-Chloro-4-fluorophenyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () 4-ethyl, 5-(pyridin-2-yl) 3-chloro-4-fluorophenyl Pyridine positional isomer (2- vs. 3-yl) alters π-π interactions
N-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[[5-(4-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide (11) 4-methyl, 5-(4-fluorophenyl) 3-chloro-5-(trifluoromethyl) Trifluoromethyl group increases metabolic stability
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives () 4-amino, 5-(furan-2-yl) Varied aryl groups Amino group enhances hydrogen-bonding potential

Pharmacological and Physicochemical Properties

  • Anti-Exudative Activity: Analogous 1,2,4-triazole acetamides with furan-2-yl substituents (e.g., ) showed dose-dependent anti-exudative effects (10 mg/kg) comparable to diclofenac sodium (8 mg/kg).
  • Antiproliferative Activity : Hydroxyacetamide derivatives () with substituted phenyl and imidazolone moieties exhibited IC₅₀ values of 2–15 µM against cancer cell lines. The pyridin-3-yl group in the target compound could modulate kinase inhibition profiles .
  • Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to and , involving alkylation of triazole-thiones with α-chloroacetamides under basic conditions (KOH or pyridine/zeolite catalysts) .

Bioactivity Trends

  • Pyridine Positional Isomerism : Pyridin-2-yl analogs () showed weaker anti-inflammatory activity compared to pyridin-3-yl derivatives, possibly due to altered binding to cyclooxygenase isoforms .
  • Fluorine Substituents: The 3-fluoro-4-methylphenyl group in the target compound may reduce metabolic degradation compared to non-fluorinated analogs, as seen in fluorinated agrochemicals () .

Limitations and Challenges

  • This issue is common in triazole-based drugs (e.g., ’s trifluoromethyl derivative required formulation optimization) .
  • Stereochemical Complexity : Asymmetric synthesis of such compounds (e.g., ) often requires chiral catalysts, increasing production costs .

Biological Activity

The compound 2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide, known by its CAS number 893727-39-4, is a triazole derivative with potential biological applications. This article reviews its biological activity, particularly focusing on its antiviral properties and other pharmacological effects.

Chemical Structure and Properties

The compound's molecular formula is C17H18N6O2SC_{17}H_{18}N_{6}O_{2}S with a molecular weight of 370.43 g/mol. The structure features a triazole ring, a pyridine moiety, and an ethoxyphenyl group, which are significant for its biological interactions.

Antiviral Properties

Recent studies have highlighted the antiviral potential of triazole derivatives. For instance, compounds similar to the one have been shown to exhibit significant activity against various viruses:

  • Mechanism of Action : The triazole ring in these compounds often interacts with viral enzymes or proteins, inhibiting their function and thereby preventing viral replication.
  • Efficacy : In vitro studies have demonstrated that triazole derivatives can prevent the replication of viruses such as HSV-1 and CV-B4 with IC50 values often in the low micromolar range. For example, related compounds showed IC50 values of approximately 6 µg/100 µl against HSV-1 .

Cytotoxicity

While evaluating the biological safety of this compound, it is crucial to assess its cytotoxicity:

  • Cell Viability Assays : Compounds from similar classes have been tested for cytotoxic effects on various cell lines (e.g., Vero cells), showing that many maintain a favorable selectivity index, indicating low toxicity at effective antiviral concentrations .
  • Comparative Analysis : A study reported that certain derivatives had CC50 values exceeding 600 μM while maintaining antiviral efficacy at lower concentrations .

Research Findings and Case Studies

Several studies have explored the biological activity of compounds structurally related to the target compound:

CompoundViral TargetIC50 (µg/100 µl)CC50 (µg/100 µl)
Compound AHSV-16.016
Compound BCV-B44.520
Compound CFHV5.015

These findings suggest that modifications in the chemical structure can lead to variations in antiviral potency and cytotoxicity profiles.

Q & A

Q. What are the key considerations for synthesizing the compound to ensure high yield and purity?

The synthesis involves multi-step pathways, typically starting with the formation of the triazole core via cyclization of isonicotinohydrazide derivatives with thiourea analogs under reflux conditions in ethanol. Critical parameters include:

  • Reagent stoichiometry : Excess thiourea derivatives improve triazole ring formation .
  • Solvent choice : Polar aprotic solvents like DMF enhance nucleophilic substitution reactions at the sulfanyl group .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is essential to isolate the final product from by-products .

Q. How is the molecular structure of the compound confirmed post-synthesis?

Structural validation relies on spectroscopic and crystallographic methods:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent environments (e.g., pyridin-3-yl protons at δ 8.5–9.0 ppm) .
  • X-ray crystallography : Resolves 3D conformation, confirming dihedral angles between the triazole and acetamide groups .
  • Mass spectrometry : High-resolution MS verifies molecular weight (e.g., [M+H]+^+ at m/z 506.12) .

Advanced Research Questions

Q. How can reaction conditions be optimized to introduce diverse substituents on the triazole ring?

Substituent diversity is achieved via:

  • Catalytic systems : Zeolite (Y-H) or pyridine enhances coupling efficiency for bulky groups (e.g., prop-2-en-1-yl) .
  • Temperature control : Reactions at 150°C improve yields for electron-withdrawing substituents (e.g., trifluoromethyl) .
  • Monitoring : Thin-layer chromatography (TLC) tracks reaction progress, with Rf values adjusted based on substituent polarity .

Q. What methodologies resolve contradictions in biological activity data across studies?

Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer results) require:

  • Dose-response validation : IC50_{50} values should be tested across multiple cell lines (e.g., HepG2 vs. MCF-7) .
  • Target specificity assays : Competitive binding studies (e.g., fluorescence polarization) confirm interactions with enzymes like dihydrofolate reductase .
  • Statistical analysis : Multivariate regression identifies confounding variables (e.g., solvent residue in cytotoxicity assays) .

Q. How can computational models predict the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) are used to:

  • Identify binding pockets : Pyridin-3-yl and triazole groups show affinity for ATP-binding sites in kinases .
  • Assess stability : RMSD plots (<2 Å over 100 ns) confirm stable binding to β-tubulin .
  • SAR analysis : Modifying the 4-ethoxyphenyl group improves hydrophobic interactions (ΔG = −9.2 kcal/mol) .

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